Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
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Overview
Description
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is a complex organic compound with significant potential in biomedical research. Its unique chemical structure, characterized by the presence of benzyl and phthalimido groups, imparts it with distinct properties that make it valuable for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside typically involves multiple stepsThe phthalimido group is then introduced at the 2 position through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction is commonly used to introduce new substituents at specific positions on the glucopyranoside ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying carbohydrate-protein interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets. The phthalimido group can interact with proteins or enzymes, inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-di-O-benzyl-6-deoxy-alpha-D-glucopyranoside
- Methyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Uniqueness
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is unique due to its specific substitution pattern and the presence of both benzyl and phthalimido groups. This combination imparts it with distinct chemical and biological properties, making it more versatile and effective in various applications compared to similar compounds .
Properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO7/c1-34-29-24(30-27(32)21-14-8-9-15-22(21)28(30)33)26(36-17-20-12-6-3-7-13-20)25(31)23(37-29)18-35-16-19-10-4-2-5-11-19/h2-15,23-26,29,31H,16-18H2,1H3/t23-,24-,25-,26-,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGWWXBDCFGNEC-ZOLYYXPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469885 |
Source
|
Record name | Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97242-79-0 |
Source
|
Record name | Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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